N-Desmethyl-loperamide
Description
Contextualization as a Biologically Relevant Metabolite
Desmethylloperamide is the major and pharmacologically important metabolite of loperamide (B1203769). medchemexpress.comcaymanchem.com It is formed in the liver primarily through N-demethylation, a common metabolic pathway for many pharmaceutical compounds. ontosight.ainih.gov The generation of desmethylloperamide is a critical step in the body's process of modifying and ultimately eliminating loperamide. nih.govdrugbank.com While loperamide itself is designed to act peripherally on mu-opioid receptors in the gut to reduce intestinal motility, the properties of its metabolites, such as desmethylloperamide, are of great interest to researchers. ontosight.ainih.gov
The biological significance of desmethylloperamide lies in its interaction with key proteins that govern the distribution of drugs and other foreign compounds (xenobiotics) throughout the body. Like its parent compound, desmethylloperamide is a substrate for P-glycoprotein (P-gp), an ATP-dependent efflux transporter. medchemexpress.comcaymanchem.com This transporter is highly expressed at the blood-brain barrier and plays a crucial role in preventing a wide range of substances from entering the central nervous system. researchgate.netsnmjournals.org The interaction of desmethylloperamide with P-gp is a key determinant of its pharmacokinetic profile and its limited central nervous system activity. caymanchem.com
Historical Perspective of Metabolite Research in Pharmacology
The study of drug metabolites has a rich history in pharmacology, evolving from simple observations of drug elimination to a sophisticated science that underpins modern drug development. nih.gov Initially, research focused on identifying the end products of drug metabolism to understand how the body inactivates and excretes foreign compounds. The term "metabolome" was first introduced in 1998, though the concept of a "metabolic profile" reflecting an individual's health has been explored since the late 1940s. news-medical.netwikipedia.orgnih.gov
Technological advancements, particularly the advent of analytical techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy in the 1970s, revolutionized metabolite research. news-medical.netwikipedia.org These tools allowed for the precise identification and quantification of metabolites in biological fluids. This shift enabled a deeper understanding of how metabolic pathways can influence the efficacy and safety of drugs. The realization that metabolites could be pharmacologically active, sometimes even more so than the parent drug, or possess unique toxicological profiles, marked a significant turning point in the field. nih.gov
Research Significance in Xenobiotic Biotransformation Studies
Desmethylloperamide hydrochloride is a valuable tool in the study of xenobiotic biotransformation, the multi-phase process by which organisms metabolize and eliminate foreign substances. wikipedia.orgopenaccessjournals.com This process is broadly divided into Phase I (modification), Phase II (conjugation), and Phase III (transport). wikipedia.orgmhmedical.com The formation of desmethylloperamide from loperamide is a classic example of a Phase I reaction, specifically N-demethylation catalyzed by cytochrome P450 (CYP) enzymes. nih.gov
Research on desmethylloperamide has provided critical insights into the specific roles of CYP isoenzymes, particularly CYP3A4 and CYP2C8, in drug metabolism. nih.govresearchgate.netpdr.net Furthermore, its interaction with the P-glycoprotein efflux pump highlights the importance of Phase III transporters in determining the ultimate fate and distribution of metabolites. medchemexpress.comnih.gov The interplay between CYP-mediated metabolism and P-gp-mediated transport is a key area of investigation, and desmethylloperamide serves as an excellent model compound for studying this complex relationship. nih.gov Understanding these interactions is crucial for predicting potential drug-drug interactions and for designing new chemical entities with improved pharmacokinetic properties. eolss.net
Overview of Research Trajectories for Related Chemical Entities
The research trajectory for loperamide and its analogs, including desmethylloperamide, has evolved significantly since their initial development. Initially, the focus was on creating peripherally acting opioid agonists for the treatment of diarrhea, with a key objective being the limitation of central nervous system effects to avoid opioid-related side effects. nih.gov This led to the design of molecules like loperamide that are substrates for P-glycoprotein, effectively preventing them from crossing the blood-brain barrier at therapeutic concentrations. researchgate.net
Subsequent research has explored the structural modifications of loperamide to create new chemical entities with potentially different pharmacological profiles. mdpi.com This includes the synthesis of various analogs to probe the structure-activity relationships at the mu-opioid receptor and to investigate their interactions with efflux transporters. mdpi.com The study of metabolites like desmethylloperamide has been instrumental in this process, providing valuable information on how metabolic transformations affect a molecule's properties. nih.gov More recent research has also utilized radiolabeled versions of desmethylloperamide, such as [11C]N-desmethyl-loperamide, in positron emission tomography (PET) imaging to study the in vivo function of P-glycoprotein at the blood-brain barrier. snmjournals.orgebi.ac.uk
Detailed Research Findings
The study of Desmethylloperamide hydrochloride has yielded specific data regarding its chemical properties and its role in metabolic pathways.
| Property | Value | Source |
| Chemical Formula | C28H32Cl2N2O2 | nih.gov |
| Molecular Weight | 499.5 g/mol | nih.gov |
| IUPAC Name | 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-N-methyl-2,2-diphenylbutanamide;hydrochloride | nih.gov |
| CAS Number | 66164-07-6 | medchemexpress.com |
The biotransformation of loperamide to desmethylloperamide is a key event in its metabolism. Research has identified the primary enzymes and transporters involved in this process.
| Process | Key Enzymes/Transporters | Significance | Source |
| Metabolism | Cytochrome P450 3A4 (CYP3A4), Cytochrome P450 2C8 (CYP2C8) | Catalyze the N-demethylation of loperamide to form desmethylloperamide. | nih.govresearchgate.net |
| Transport | P-glycoprotein (P-gp) | Actively transports desmethylloperamide out of cells, limiting its distribution, particularly across the blood-brain barrier. | medchemexpress.comcaymanchem.com |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C28H32Cl2N2O2 |
|---|---|
Molecular Weight |
499.5 g/mol |
IUPAC Name |
4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-N-methyl-2,2-diphenylbutanamide;hydrochloride |
InChI |
InChI=1S/C28H31ClN2O2.ClH/c1-30-26(32)28(23-8-4-2-5-9-23,24-10-6-3-7-11-24)18-21-31-19-16-27(33,17-20-31)22-12-14-25(29)15-13-22;/h2-15,33H,16-21H2,1H3,(H,30,32);1H |
InChI Key |
CDRYTZQIQNWLFW-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Synonyms |
(11C)N-desmethyl-loperamide (N-methyl-11C)-desmethyl-loperamide N-demethyl-loperamide N-demethylloperamide N-desmethyl-loperamide N-desmethylloperamide |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization
Precursor Synthesis Routes for Desmethylloperamide Hydrochloride
The synthesis of Desmethylloperamide hydrochloride is intrinsically linked to the synthesis of its parent compound, loperamide (B1203769). The common route to Desmethylloperamide involves the N-demethylation of loperamide. Therefore, an efficient synthesis of loperamide is the foundational step.
A prevalent method for synthesizing loperamide involves the reaction of 4-(4-chlorophenyl)-4-hydroxypiperidine with a reactive derivative of 2,2-diphenyl-4-butyrolactone. chemicalbook.comnih.gov One specific process describes the reaction of dimethyl(tetrahydro-3,3-diphenyl-2-furylidene)ammonium bromide with 4-(4-chlorophenyl)-4-hydroxypiperidine or its acid addition salt. google.com
Optimization of Intermediary Compound Synthesis
For instance, the synthesis of the amide precursor for [¹¹C]N-Desmethyl-loperamide involved the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-bromo-2,2-diphenylbutyronitrile. nih.gov This reaction was followed by a critical slow hydrolysis step using potassium hydroxide (B78521) in tert-butanol (B103910) to yield the desired amide precursor. nih.gov Attempts to achieve this hydrolysis with other reagents were reportedly unsuccessful, highlighting the importance of optimizing reaction conditions. nih.gov
The synthesis of loperamide analogs has also been explored, with one study describing a facile synthesis of novel analogs. nih.gov This research optimized the synthesis of a compound containing two 4-phenyl piperidine (B6355638) scaffolds, achieving an excellent yield. nih.gov
Evaluation of Synthetic Yields and Reaction Efficiencies
The yields of various synthetic routes to loperamide and its N-desmethyl derivative have been reported with varying degrees of success.
| Starting Materials | Product | Number of Steps | Overall Yield | Reference |
| α,α-Diphenyl-γ-butyrolactone and 4-(4-chlorophenyl)-4-hydroxypiperidine | This compound | 5 | 8% | nih.gov |
| α,α-Diphenyl-γ-butyrolactone and 4-(4-chlorophenyl)-4-hydroxypiperidine | Loperamide | 4 | 16% | nih.gov |
| 4-Bromo-2,2-diphenylbutyronitrile and 4-(4-chlorophenyl)-4-hydroxypiperidine | Amide precursor for [¹¹C]this compound | 2 | 21-57% | nih.gov |
| 4-(4-chlorophenyl)-4-hydroxypiperidine and N-(dihydro-3,3-diphenyl-2(3H)-furanylidene)-N-methylmethanaminium bromide | Loperamide hydrochloride | 3 | 67% | chemicalbook.com |
Chemical Derivatization Techniques
Chemical derivatization is a process where a compound is converted into a new, related compound, often to enhance its properties for analysis or to introduce a specific label for research purposes. jfda-online.comresearchgate.net For Desmethylloperamide, derivatization is primarily employed to create isotopically labeled variants for use in research applications.
Introduction of Isotopically Labeled Variants for Research Applications
Isotopically labeled compounds are invaluable tools in biochemical and pharmacological research. scbt.com They allow for the precise tracking of molecules in biological systems and are essential for quantitative analysis using techniques like mass spectrometry.
Deuterium-labeled analogs of Desmethylloperamide, such as N-Desmethyl Loperamide-d3, are used as internal standards in analytical methods to quantify the parent compound in biological samples. lgcstandards.comsimsonpharma.com The synthesis of these deuterated analogs typically involves introducing deuterium (B1214612) atoms at specific positions in the molecule. This can be achieved by using deuterated reagents during the synthesis. For instance, a deuterated Grignard reagent, such as CD3MgBr, can be used to introduce a deuterated methyl group. mdpi.com Another method involves isotopic exchange reactions, where protons in the molecule are replaced with deuterium from a deuterium source like heavy water (D₂O) or deuterated solvents. nih.gov
Carbon-11 (B1219553) (¹¹C) is a short-lived positron-emitting radionuclide (half-life ≈ 20.4 minutes) used in Positron Emission Tomography (PET), a powerful molecular imaging technique. mdpi.comunibo.it The synthesis of [¹¹C]this compound ([¹¹C]dLop) has been developed to study the function of P-glycoprotein (P-gp) at the blood-brain barrier. nih.govnih.gov
The radiosynthesis of [¹¹C]dLop is typically achieved by the N-[¹¹C]methylation of a suitable precursor. nih.gov The precursor, 4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanamide, is reacted with a [¹¹C]methylating agent, such as [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). nih.govnih.gov
| Radiotracer | Precursor | Radiolabeling Agent | Radiochemical Yield (decay-corrected) | Specific Activity (EOB) | Reference |
| [¹¹C]this compound | Amide precursor | [¹¹C]CH₃OTf | 20-30% | 370-740 GBq/µmol | nih.gov |
| [¹¹C]Loperamide | This compound | [¹¹C]CH₃OTf | 10-15% | 370-740 GBq/µmol | nih.gov |
| [¹¹C]this compound | Amide precursor (2) | [¹¹C]iodomethane | ~35% (from [¹¹C]CO₂) | 152 ± 48 GBq/µmol | nih.gov |
These radiosynthetic strategies provide effective means to produce [¹¹C]this compound for PET imaging studies, contributing to a better understanding of P-gp function in both healthy and diseased states. nih.gov
Carbon-11 Radiosynthetic Strategies
Precursor Amide Preparation
The synthesis of the crucial precursor amide for desmethylloperamide hydrochloride, 4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanamide, has been approached through various synthetic routes. One common method involves the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-bromo-2,2-diphenylbutyronitrile. nih.gov This reaction, conducted in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) in acetonitrile (B52724) at elevated temperatures, yields the nitrile intermediate, 4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile. nih.gov
Subsequent hydrolysis of the nitrile to the desired primary amide has proven to be a critical and challenging step. nih.gov While various reagents have been explored, slow hydrolysis using potassium hydroxide in tert-butanol at high temperatures has been identified as a key method to successfully obtain the amide precursor. nih.gov Alternative strategies have also been investigated, including the hydrolysis of the nitrile under different conditions, though with varying degrees of success. For instance, using hydrogen peroxide and sodium hydroxide in water at 80°C resulted in a low yield of the desired product. nih.gov Acid-catalyzed hydrolysis, on the other hand, can lead to the formation of byproducts due to the elimination of the tertiary hydroxyl group. nih.gov
Table 1: Synthesis of 4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanamide
| Starting Materials | Reagents and Conditions | Yield | Reference |
| 4-(4-chlorophenyl)-4-hydroxylpiperidine, 4-bromo-2,2-diphenylbutyronitrile | i) DIPEA, MeCN, 70 °C; ii) KOH, tBuOH, 100 °C | 37% | nih.gov |
| 4-bromo-2,2-diphenylbutyronitrile, 4-(4-chlorophenyl)-4-hydroxypiperidine | Two-step synthesis | 21-57% | nih.gov |
| α,α-diphenyl-γ-butyrolactone, 4-(4-chlorophenyl)-4-hydroxypiperidine | Five-step synthesis | 8% | nih.gov |
N-[11C]Methylation Techniques
The radiolabeling of desmethylloperamide to produce [¹¹C]this compound hydrochloride is achieved through N-[¹¹C]methylation of its primary amide precursor. This reaction typically utilizes [¹¹C]methyl triflate ([¹¹C]CH₃OTf) as the methylating agent. nih.gov The precursor amide is reacted with [¹¹C]CH₃OTf, which is produced from cyclotron-produced [¹¹C]carbon dioxide, to introduce the carbon-11 isotope onto the nitrogen atom of the piperidine ring. nih.gov
The resulting radiolabeled compound is then purified using high-performance liquid chromatography (HPLC) combined with solid-phase extraction (SPE). nih.gov This purification step is crucial to separate the desired product from the unreacted precursor and other potential impurities, ensuring high radiochemical purity for subsequent in vivo imaging applications. nih.gov
Radiochemical Yield Optimization
Optimizing the radiochemical yield (RCY) is a critical aspect of producing radiotracers for PET imaging. For [¹¹C]this compound, the isolated RCY, decay-corrected from cyclotron-produced [¹¹C]carbon dioxide, has been reported to be in the range of 18 ± 2% (n=20). nih.gov Another study reported a radiochemical yield of 20-30% based on [¹¹C]CO₂ and decay corrected to the end of bombardment (EOB). nih.gov The entire radiosynthesis, including purification, is typically completed within 40 minutes. nih.gov
The specific radioactivity of the final product is also a key parameter. Values averaging 152 ± 48 GBq/μmol (decay-corrected to the end of synthesis) and between 370-740 GBq/μmol at EOB have been reported. nih.govnih.gov High specific activity is essential to minimize the administered chemical mass while achieving a sufficient signal for PET imaging. The radiochemical purity of the final product consistently exceeds 99%, and the compound has been shown to be stable for at least one hour post-synthesis. nih.gov
Table 2: Radiochemical Data for [¹¹C]this compound Hydrochloride
| Parameter | Value | Reference |
| Radiochemical Yield (decay-corrected) | 18 ± 2% | nih.gov |
| Radiochemical Yield (decay-corrected, EOB) | 20-30% | nih.gov |
| Synthesis Time | 40 minutes | nih.gov |
| Specific Radioactivity (EOS) | 152 ± 48 GBq/μmol | nih.gov |
| Specific Radioactivity (EOB) | 370-740 GBq/μmol | nih.gov |
| Radiochemical Purity | >99% | nih.gov |
Generation of Structural Analogues for Mechanistic Probes
To investigate the structure-activity relationships and the mechanism of action of loperamide-like compounds at opioid receptors, various structural analogues have been synthesized. These analogues often feature modifications to the phenylpiperidine scaffold or the diphenylbutanamide side chain. mdpi.com
For instance, analogues have been designed and synthesized as potential μ-opioid receptor (MOR) agonists. mdpi.com These include compounds with two 4-phenylpiperidine (B165713) scaffolds, such as 1,4-bis(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutan-1-one, and others with a single 4-phenylpiperidine scaffold but with substitutions on the phenyl ring, like 4-(4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanamide. mdpi.com
The synthesis of these analogues often follows similar chemical principles to the preparation of the desmethylloperamide precursor, involving alkylation and amide formation reactions. For example, the synthesis of 4-(4-(4-bromophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile was achieved with a 58% yield. mdpi.com These structural modifications allow for the systematic evaluation of how different chemical groups influence receptor binding affinity, selectivity, and functional activity, thereby providing valuable insights into the molecular pharmacology of this class of compounds.
Table 3: Examples of Synthesized Loperamide Analogues
| Compound Name | Key Structural Feature | Reported Yield | Reference |
| 4-(4-(4-Fluorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile | Fluorine substitution on the phenyl ring | 35% | mdpi.com |
| 4-(4-(4-Bromophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile | Bromine substitution on the phenyl ring | 58% | mdpi.com |
| 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanamide | Chlorine substitution on the phenyl ring (amide form) | 55% | mdpi.com |
Structure Activity Relationship Sar Investigations
Correlating Structural Modifications to Metabolic Susceptibility
Desmethylloperamide is the result of the N-demethylation of loperamide (B1203769), a process that removes a methyl group from the tertiary amine. snmjournals.org This metabolic transformation is a key determinant of the compound's properties. Loperamide is primarily metabolized in mammals through the dealkylation of its dimethyl amide moiety. snmjournals.org The resulting metabolite, N-desmethylloperamide, is a major metabolite found in biological samples. caymanchem.com
The susceptibility of loperamide to this metabolic process is a critical factor. Like its parent compound, desmethylloperamide is a substrate for the P-glycoprotein (P-gp) efflux transporter. caymanchem.commedchemexpress.com This transporter is present at the blood-brain barrier and actively removes certain substances from the brain, limiting their central nervous system effects. nih.gov The structural features of both loperamide and desmethylloperamide make them avid substrates for P-gp. snmjournals.org
Influence of Chemical Structure on Receptor Binding Affinity
The chemical structure of desmethylloperamide directly influences its ability to bind to various receptors, particularly opioid receptors. Both loperamide and its N-desmethyl metabolite exhibit high affinity and selectivity for μ-opioid receptors over δ- and κ-subtypes. snmjournals.org Loperamide itself is a potent and selective activator of peripheral μ-opioid receptors. caymanchem.commedchemexpress.com
The removal of the methyl group to form desmethylloperamide does not eliminate its affinity for the μ-opioid receptor. This is a critical aspect of its pharmacological profile, as it retains opioid agonist activity.
| Compound | Receptor Subtype | Binding Affinity (Ki) |
| Loperamide | μ-opioid | 0.16 nM caymanchem.commedchemexpress.com |
| Desmethylloperamide | μ-opioid | High affinity snmjournals.org |
This table presents the binding affinities of loperamide and desmethylloperamide for the μ-opioid receptor. The Ki value represents the concentration of the compound required to occupy 50% of the receptors.
Structural Determinants of Ion Channel Interactions
A significant area of investigation for desmethylloperamide's SAR is its interaction with cardiac ion channels. Both loperamide and desmethylloperamide have been shown to inhibit cardiac ion channels, which can lead to cardiotoxicity at high concentrations. tandfonline.com
Specifically, desmethylloperamide inhibits the human ether-a-go-go-related gene (hERG) potassium channel and cardiac sodium channels (NaV1.5). tandfonline.comnih.gov However, its inhibitory potency is weaker compared to loperamide. In vitro studies have shown that desmethylloperamide is approximately 7.5-fold weaker at inhibiting the hERG channel and 2-fold weaker at inhibiting sodium channels than loperamide. tandfonline.comnih.gov Despite its lower potency, the higher plasma concentrations of desmethylloperamide relative to loperamide suggest it can still contribute to cardiotoxicity. nih.gov
| Ion Channel | Loperamide IC50 | Desmethylloperamide IC50 |
| hERG (IKr) | 0.390 µM nih.gov | 245 nM nih.gov |
| Cardiac Sodium (INa) | 0.526 µM nih.gov | 483 nM nih.gov |
This table compares the half-maximal inhibitory concentrations (IC50) of loperamide and desmethylloperamide on key cardiac ion channels. A lower IC50 value indicates a higher potency of inhibition.
Computational Chemistry Approaches to SAR
Computational chemistry provides valuable tools for understanding the SAR of desmethylloperamide without the need for extensive laboratory experiments.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.govfrontiersin.org For desmethylloperamide, docking studies can elucidate its binding mode within the active sites of receptors and ion channels.
Studies using automated docking have been performed on loperamide to understand its binding to human μ- and δ-opioid receptors. nih.gov These studies can be extended to desmethylloperamide to compare their binding modes and explain differences in affinity and selectivity. The analysis of the ligand-target complex can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. drugdesign.org For instance, the N-phenethyl group of similar compounds has been shown to fit into a crevice between transmembrane helices of the mu-opioid receptor. nih.gov
In silico tools can predict the metabolic fate of a chemical, identifying "metabolic hot spots" on the molecule that are most likely to be modified by metabolic enzymes. nih.govlhasalimited.org For loperamide, these tools can predict the N-demethylation that leads to the formation of desmethylloperamide. nih.gov These predictive models are becoming increasingly important in drug discovery and toxicology to anticipate the formation of potentially active or toxic metabolites. nih.govresearchgate.net
Applications in Advanced Research Modalities
Use as Analytical Reference Standard for Method Development
Desmethylloperamide hydrochloride serves as a critical analytical reference standard in various research applications. Pharmaceutical reference standards, including those for metabolites like desmethylloperamide, are essential for the development, validation, and quality control of analytical methods. axios-research.com These standards ensure the accuracy and reliability of data in pharmaceutical research. axios-research.com
Quality Control (QC) Applications in Research Settings
In research and pharmaceutical quality control, reference standards for loperamide (B1203769) and its impurities, such as desmethylloperamide, are fundamental. axios-research.com They are utilized in a range of applications including product development, method validation, and stability studies. axios-research.com Certified reference materials provide a benchmark for ensuring the quality and consistency of analytical results in these settings. sigmaaldrich.com The availability of highly pure (>95% by HPLC) N-Desmethyl Loperamide allows for its use as a reliable comparator in these QC procedures. lgcstandards.comlgcstandards.com
Traceability against Pharmacopeial Standards (e.g., USP, EP) for Research
Pharmaceutical secondary standards, which are qualified as Certified Reference Materials (CRMs), offer traceability to primary pharmacopeial standards from the United States Pharmacopeia (USP) and European Pharmacopoeia (EP). sigmaaldrich.com This traceability is crucial for ensuring that analytical methods developed in a research context adhere to the rigorous standards set by these regulatory bodies. sigmaaldrich.com Loperamide hydrochloride itself is available as a USP reference standard, which is used in quality tests and assays specified in USP compendia. sigmaaldrich.com The use of such standards ensures compliance with global pharmaceutical regulations. researchgate.net
Radiotracer Development for Positron Emission Tomography (PET) Imaging
Desmethylloperamide has been a key compound in the development of radiotracers for Positron Emission Tomography (PET) imaging, a non-invasive technique used to visualize and measure metabolic processes in the body. nih.govnih.gov
Imaging P-glycoprotein Function in Pre-clinical Models
P-glycoprotein (P-gp) is an efflux transporter protein found at the blood-brain barrier that limits the entry of many substances into the brain. nih.gov The radiolabeled form of desmethylloperamide, [¹¹C]N-desmethyl-loperamide ([¹¹C]dLop), has been developed and evaluated as a PET radiotracer to image P-gp function. nih.govnih.gov
In preclinical studies using animal models, the uptake of [¹¹C]dLop in the brain was significantly increased when P-gp was inhibited. nih.gov For instance, in rats treated with P-gp inhibitors like cyclosporin (B1163) A or tariquidar, the brain uptake of [¹¹C]dLop was substantially higher compared to control animals. nih.gov Similarly, in P-gp knockout mice, the brain radioactivity concentration was significantly higher than in wild-type mice. nih.gov These findings demonstrate that [¹¹C]dLop is a substrate for P-gp and can be used to measure its function at the blood-brain barrier. nih.govnih.gov
| Animal Model | Condition | Mean Standardized Uptake Value (SUV) | Distribution Volume |
|---|---|---|---|
| Rats | Control (No Inhibitor) | <0.1 | 2.1 |
| With Cyclosporin A (P-gp Inhibitor) | 0.51 | 7.3 | |
| With Tariquidar (P-gp Inhibitor) | 0.22 | 4.7 | |
| Mice | Wild Type | Low | N/A |
| P-gp Knockout | 3.6-fold higher than wild type | N/A |
Research on Novel Loperamide Derivatives and Metabolites
Research into novel derivatives of loperamide is an active area, driven by the desire to develop new therapeutic agents. nih.gov Loperamide and its analogs are investigated for their potential as µ-opioid receptor agonists. nih.govfrontiersin.org The synthesis of new loperamide analogs often involves modifying the core structure to enhance desired properties or reduce unwanted side effects. nih.gov Desmethylloperamide, as a major metabolite of loperamide, is a key compound in these studies, providing insights into the structure-activity relationship and metabolic pathways of this class of compounds. caymanchem.comnih.gov
Future Directions and Research Opportunities
Elucidation of Undiscovered Metabolic Pathways in Pre-clinical Systems
The primary metabolic pathway leading to Desmethylloperamide hydrochloride from loperamide (B1203769), namely N-demethylation via cytochrome P450 enzymes CYP3A4 and CYP2C8, is well-documented. nih.govdrugbank.com However, the subsequent metabolic fate of Desmethylloperamide hydrochloride remains a significant area for investigation. Future pre-clinical studies will be crucial in mapping out these downstream metabolic transformations.
The use of a diverse range of in vitro and in vivo preclinical models will be essential for this work. acs.orgresearchgate.net In vitro systems, such as human liver microsomes, S9 fractions, and recombinant CYP enzymes, can provide a detailed picture of the specific enzymes involved in any further metabolism. nih.govnih.govscispace.com These methods allow for the precise identification of metabolites and the enzymes responsible for their formation. nih.gov Advanced cell models, including primary hepatocytes, 3D cell cultures, and organ-on-a-chip technologies, offer a more physiologically relevant environment to study metabolic pathways. nih.govresearchgate.net
Complementing these in vitro studies, in vivo models, such as those in rodents, can help to understand the interplay between metabolism and other physiological processes like distribution and excretion. nih.gov By comparing the metabolite profiles across different preclinical species and humans, researchers can better predict the relevance of these undiscovered pathways to human physiology. scispace.com Untargeted toxicometabolomics approaches in preclinical models could also reveal unexpected metabolic alterations and new biomarkers related to the compound's disposition.
Advanced Computational Modeling for Pharmacological Prediction
The advent of sophisticated computational tools offers a powerful avenue for predicting the pharmacological profile of Desmethylloperamide hydrochloride. nih.gov While its parent compound, loperamide, is known for its action on μ-opioid receptors and its role as a substrate for P-glycoprotein, the specific interactions of Desmethylloperamide hydrochloride are less understood. wikipedia.orgcaymanchem.com Advanced computational modeling can help to bridge this knowledge gap.
Methodologies such as Quantitative Structure-Activity Relationship (QSAR) and Physiologically Based Pharmacokinetic (PBPK) modeling can be employed. rsc.org QSAR models can predict the potential biological activities and physicochemical properties of Desmethylloperamide hydrochloride based on its structure. nih.govacs.org This can help in identifying potential on-target and off-target effects without the need for extensive initial laboratory screening.
Structure-based approaches, including molecular docking and molecular dynamics simulations, can provide insights into how Desmethylloperamide hydrochloride might interact with various protein targets at an atomic level. acs.orgnih.gov These simulations can generate hypotheses about its binding affinity and mode of action at different receptors and enzymes, which can then be validated experimentally. Such in silico methods are becoming increasingly integral to modern drug discovery and toxicology for predicting a compound's metabolic fate and potential for drug-drug interactions. nih.govacs.org
Development of Novel Research Tools and Probes
Desmethylloperamide hydrochloride can serve as a valuable chemical scaffold for the development of novel research tools and chemical probes. tandfonline.comyoutube.com These tools are essential for exploring the biological roles of specific proteins and pathways in non-clinical models. nih.govpromega.co.uk By chemically modifying the Desmethylloperamide hydrochloride structure, for example, by attaching fluorescent dyes, biotin (B1667282) tags, or radioactive isotopes, it can be transformed into a probe to visualize and quantify its interactions with biological targets.
A notable application in this area is the synthesis of radiolabeled versions of the compound for use in Positron Emission Tomography (PET) imaging. For instance, [N-methyl-11C]N-Desmethyl-loperamide has been synthesized and evaluated as a PET radiotracer for imaging the function of P-glycoprotein. nih.gov The development of such probes allows for the real-time, non-invasive study of transporter function and other biological processes in living systems.
These probes can be used in a variety of non-clinical experimental setups, from cell-based assays to whole-animal imaging, to investigate the distribution and function of its target proteins. promega.co.uknih.gov The insights gained from these studies can be instrumental in validating new drug targets and understanding disease mechanisms.
Exploring Unique Biological Activities in Non-Clinical Models
A crucial area of future research is the systematic screening of Desmethylloperamide hydrochloride for unique biological activities that may differ from its parent compound, loperamide. While loperamide's primary action is on the μ-opioid receptors in the gut, its metabolites may possess their own distinct pharmacological profiles. nih.gov
High-throughput screening (HTS) platforms provide an efficient way to test Desmethylloperamide hydrochloride against a broad range of biological targets, including various receptors, enzymes, and ion channels. benthamdirect.com Incorporating metabolic activation systems, such as liver S9 fractions, into HTS assays can also help to identify any further metabolites that may have biological activity. nih.gov
Initial studies have already shown that both loperamide and N-desmethyl loperamide can have effects on cardiac ion channels, highlighting the importance of characterizing the activity of the metabolite independently. nih.govresearchgate.net Future non-clinical studies should aim to comprehensively profile the activity of Desmethylloperamide hydrochloride to uncover any novel therapeutic potential or unforeseen off-target effects. This exploration could reveal new applications for compounds derived from this chemical structure.
Data Tables
Table 1: Proposed Future Research on Desmethylloperamide hydrochloride
| Research Area | Key Objectives | Methodologies |
|---|---|---|
| Metabolic Pathway Elucidation | Identify and characterize metabolic pathways of Desmethylloperamide hydrochloride beyond N-demethylation. | In vitro assays (microsomes, S9 fractions, recombinant enzymes), advanced cell models (hepatocytes, 3D cultures), in vivo animal models, toxicometabolomics. |
| Computational Modeling | Predict pharmacological and toxicological profiles, identify potential off-target effects. | Quantitative Structure-Activity Relationship (QSAR), Physiologically Based Pharmacokinetic (PBPK) modeling, molecular docking, molecular dynamics simulations. |
| Research Tool Development | Create novel chemical probes to study biological targets and pathways. | Chemical synthesis of tagged compounds (fluorescent, biotinylated), radiosynthesis for PET imaging ([11C] labeling). |
| Biological Activity Screening | Discover unique biological activities distinct from the parent compound. | High-throughput screening (HTS) against diverse target panels, cell-based functional assays, in vitro cardiac ion channel assays. |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Desmethylloperamide hydrochloride |
| Loperamide |
| Biotin |
Q & A
Q. How can Desmethylloperamide hydrochloride be identified and characterized using spectroscopic methods?
Methodological Answer:
- Spectroscopic Identification : Use nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural confirmation. For NMR, analyze peaks corresponding to aromatic protons (δ 6.5–8.0 ppm) and the tertiary amine group (δ 2.5–3.5 ppm). MS should show a molecular ion peak at m/z 463.0 (C₂₈H₃₁ClN₂O₂) .
- Complementary Techniques : Pair with infrared (IR) spectroscopy to detect functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) and high-resolution mass spectrometry (HRMS) for precise molecular weight confirmation.
Q. What validated analytical methods are available for quantifying Desmethylloperamide hydrochloride in biological matrices?
Methodological Answer:
- HPLC Protocol : Use a C18 column (150 mm × 4.6 mm, 5 µm) with a mobile phase of 0.03 M phosphate buffer and methanol (70:30 v/v) at 1 mL/min flow rate. UV detection at 207 nm provides a linear range of 1.09–10.90 µg/mL (r² = 0.9999) .
- Validation Criteria : Include recovery tests (98–102%), precision (RSD <2%), and limit of detection (LOD) studies. Acidic dye spectrophotometry is an alternative but less specific .
Q. What are the key considerations for synthesizing Desmethylloperamide hydrochloride in laboratory settings?
Methodological Answer:
- Reaction Optimization : Control demethylation conditions (e.g., using boron tribromide in anhydrous dichloromethane) to avoid over-dealkylation. Monitor reaction progress via thin-layer chromatography (TLC).
- Purification : Employ recrystallization from ethanol/water mixtures to isolate the hydrochloride salt. Confirm purity via melting point analysis and HPLC (>98% purity) .
Q. How can researchers assess the purity of Desmethylloperamide hydrochloride samples?
Methodological Answer:
Q. What safety protocols are recommended for handling Desmethylloperamide hydrochloride?
Methodological Answer:
- Exposure Mitigation : Use fume hoods, nitrile gloves, and lab coats. Store in airtight containers away from light.
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water. Medical observation for 48 hours is advised due to delayed toxicity risks .
Advanced Research Questions
Q. How should experiments be designed to study the metabolic pathways of Desmethylloperamide hydrochloride?
Methodological Answer:
Q. What strategies resolve contradictions in pharmacokinetic data for Desmethylloperamide hydrochloride?
Methodological Answer:
Q. How can chromatographic conditions be optimized to separate Desmethylloperamide hydrochloride from complex mixtures?
Methodological Answer:
Q. What in vitro models are appropriate for evaluating Desmethylloperamide hydrochloride stability under physiological conditions?
Methodological Answer:
Q. How can a novel analytical method for Desmethylloperamide hydrochloride be validated against regulatory standards?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
